Edetic Acid
Overview
Description
Edetic acid, also known as ethylenediaminetetraacetic acid, is a widely used aminopolycarboxylic acid. It is a white, water-insoluble solid with the chemical formula C₁₀H₁₆N₂O₈. This compound is primarily known for its ability to bind to metal ions, forming water-soluble complexes even at neutral pH. This property makes it valuable in various applications, including industrial, medical, and scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edetic acid is synthesized through a reaction involving ethylenediamine, formaldehyde, and sodium cyanide. The reaction proceeds as follows: [ \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 4\text{CH}_2\text{O} + 4\text{NaCN} + 4\text{H}_2\text{O} \rightarrow (\text{NaO}_2\text{CCH}_2)_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{CO}_2\text{Na})_2 + 4\text{NH}_3 ] The intermediate product is then acidified with hydrochloric acid to yield this compound: [ (\text{NaO}_2\text{CCH}_2)_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{CO}_2\text{Na})_2 + 4\text{HCl} \rightarrow (\text{HO}_2\text{CCH}_2)_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{CO}_2\text{H})_2 + 4\text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and efficient removal of by-products to maximize yield and purity .
Types of Reactions:
Chelation: this compound forms stable complexes with metal ions such as calcium, iron, and magnesium. This chelation process is crucial in various applications, including water softening and metal detoxification.
Substitution Reactions: this compound can undergo substitution reactions where its carboxyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Chelation: Typically involves aqueous solutions of metal ions and this compound at neutral to slightly alkaline pH.
Substitution: Requires specific reagents depending on the desired substitution, such as alkylating agents or acylating agents.
Major Products:
Chelation: Metal-edetic acid complexes, such as calcium-edetic acid and iron-edetic acid.
Substitution: Derivatives of this compound with modified functional groups.
Scientific Research Applications
Edetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions and prevent interference in reactions.
Biology: Employed in molecular biology to deactivate metal-dependent enzymes and protect biomolecules from oxidative damage.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning, such as lead and mercury toxicity.
Industry: Applied in water treatment to remove metal ions, in the textile industry to prevent metal ion impurities from affecting dyeing processes, and in the food industry as a preservative to prevent oxidative degradation
Mechanism of Action
Edetic acid exerts its effects through chelation, where it binds to metal ions via its carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be excreted from the body or removed from solutions. The chelation process involves the displacement of calcium ions by other metal ions, forming a stable complex that prevents the metal ions from participating in unwanted reactions .
Comparison with Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but with an additional amine and carboxyl group, providing stronger chelation.
Nitrilotriacetic acid (NTA): A chelating agent with fewer carboxyl groups, resulting in weaker chelation compared to edetic acid.
Ethyleneglycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA): A chelating agent with a higher selectivity for calcium ions over other metal ions.
Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with a wide range of metal ions, its relatively low toxicity, and its versatility in various applications. Its multiple carboxyl and amine groups provide strong and stable chelation, making it a preferred choice in many fields .
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8, Array | |
Record name | EDTA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3408 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt) | |
Record name | Edetic acid [INN:BAN:NF] | |
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DSSTOX Substance ID |
DTXSID6022977 | |
Record name | Ethylenediaminetetraacetic acid | |
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Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |
Record name | EDTA | |
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Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |
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Record name | Edetic acid | |
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Record name | Edetic Acid | |
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Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
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Solubility |
SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor) | |
Record name | Edetic acid | |
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Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
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Record name | Edetic Acid | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86 | |
Record name | EDTA | |
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Vapor Pressure |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ | |
Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
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Mechanism of Action |
The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased., Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation. | |
Record name | Edetic acid | |
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Impurities |
Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. | |
Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
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Color/Form |
Crystals from water, Colorless crystals | |
CAS No. |
60-00-4, 688-55-1, 62-33-9 | |
Record name | EDTA | |
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URL | https://cameochemicals.noaa.gov/chemical/3408 | |
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Record name | Ethylenediaminetetraacetic acid | |
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Record name | Edetic acid [INN:BAN:NF] | |
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Record name | Glycine, (N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, labeled with carbon-14 | |
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Record name | Edetic acid | |
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Record name | Ethylenediaminetetraacetic acid | |
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Record name | Edetic acid | |
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Record name | EDETIC ACID | |
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Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
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Record name | Edetic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |
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Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
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Melting Point |
245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. | |
Record name | Edetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00974 | |
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